4-[[4-(difluoromethoxy)-2-nitrophenyl]diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Overview
Description
4-[[4-(difluoromethoxy)-2-nitrophenyl]diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a complex organic compound featuring multiple functional groups, including difluoromethoxy, nitro, diazenyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(difluoromethoxy)-2-nitrophenyl]diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazenyl group: This can be achieved through the diazotization of an amine precursor followed by coupling with a suitable aromatic compound.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylation reagents under controlled conditions.
Formation of the pyrazolone ring: This step involves cyclization reactions, often under acidic or basic conditions, to form the pyrazolone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and difluoromethoxy groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
4-[[4-(difluoromethoxy)-2-nitrophenyl]diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[[4-(difluoromethoxy)-2-nitrophenyl]diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-[[4-(difluoromethoxy)-2-nitrophenyl]diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one: shares similarities with other compounds containing difluoromethoxy, nitro, and pyrazolone groups.
Trifluoromethylated Compounds: These compounds often exhibit unique chemical and physical properties due to the presence of the trifluoromethyl group.
Properties
IUPAC Name |
4-[[4-(difluoromethoxy)-2-nitrophenyl]diazenyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N5O4/c1-9-15(16(29)27(26-9)11-4-2-3-10(7-11)18(21,22)23)25-24-13-6-5-12(32-17(19)20)8-14(13)28(30)31/h2-8,17,26H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXMPCXRXWZLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)N=NC3=C(C=C(C=C3)OC(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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